molecular formula C18H26O2 B14126054 (4-ethyl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate

(4-ethyl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate

Cat. No.: B14126054
M. Wt: 274.4 g/mol
InChI Key: ITIFWHYHYVQOSC-UHFFFAOYSA-N
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Description

(4-ethyl-4-tetracyclo[62113,602,7]dodecanyl) 2-methylprop-2-enoate is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tetracyclic core. Subsequent steps involve functional group modifications to introduce the ethyl and 2-methylprop-2-enoate groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the Diels-Alder reaction and subsequent modifications are carried out under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions, often under controlled temperatures and in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

(4-ethyl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its potential use in materials science includes the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-ethyl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s tetracyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
  • 5-azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-4-one

Uniqueness

(4-ethyl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate is unique due to its specific tetracyclic structure and the presence of the 2-methylprop-2-enoate group. This combination of features provides distinct chemical and physical properties, making it valuable for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(4-ethyl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate

InChI

InChI=1S/C18H26O2/c1-4-18(20-17(19)10(2)3)9-13-8-14(18)16-12-6-5-11(7-12)15(13)16/h11-16H,2,4-9H2,1,3H3

InChI Key

ITIFWHYHYVQOSC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CC1C3C2C4CCC3C4)OC(=O)C(=C)C

Origin of Product

United States

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